molecular formula C14H20N2O5 B14630995 3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid CAS No. 53622-26-7

3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid

Cat. No.: B14630995
CAS No.: 53622-26-7
M. Wt: 296.32 g/mol
InChI Key: QANIDHQXUUVZAA-UHFFFAOYSA-N
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Description

3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid is a chemical compound with a complex structure that includes an acetamido group, a methoxy group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Acetylation: The amino group is acetylated to form the acetamido group.

    Etherification: The acetamido compound is then reacted with ethylene oxide to introduce the ethoxy group.

    Carboxylation: Finally, the compound undergoes carboxylation to introduce the propanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamido group can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products

    Oxidation: The major product is 3-[2-(5-Acetamido-2-hydroxyanilino)ethoxy]propanoic acid.

    Reduction: The major product is 3-[2-(5-Amino-2-methoxyanilino)ethoxy]propanoic acid.

    Substitution: The major products depend on the substituent introduced.

Scientific Research Applications

3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, potentially affecting their function. The methoxy group can participate in hydrophobic interactions, while the propanoic acid moiety can interact with enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(5-Acetamido-2-hydroxyanilino)ethoxy]propanoic acid
  • 3-[2-(5-Amino-2-methoxyanilino)ethoxy]propanoic acid
  • 3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]butanoic acid

Uniqueness

3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid is unique due to the presence of both an acetamido group and a methoxy group, which confer specific chemical properties and reactivity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

53622-26-7

Molecular Formula

C14H20N2O5

Molecular Weight

296.32 g/mol

IUPAC Name

3-[2-(5-acetamido-2-methoxyanilino)ethoxy]propanoic acid

InChI

InChI=1S/C14H20N2O5/c1-10(17)16-11-3-4-13(20-2)12(9-11)15-6-8-21-7-5-14(18)19/h3-4,9,15H,5-8H2,1-2H3,(H,16,17)(H,18,19)

InChI Key

QANIDHQXUUVZAA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NCCOCCC(=O)O

Origin of Product

United States

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